Methyl 3-(3-methoxyisoxazol-5-yl)propanoate

Medicinal Chemistry CNS Drug Discovery Muscarinic Receptor Pharmacology

CNS drug discovery programs targeting muscarinic receptors require the precise 3-methoxyisoxazole pharmacophore-generic isoxazole esters compromise receptor affinity. Methyl 3-(3-methoxyisoxazol-5-yl)propanoate (CAS 16880-23-2) is the validated building block for O-alkyl-THPO analog synthesis with optimized BBB penetration. • Key precursor for O,5-dimethyl-THPO (11a) with demonstrated peripheral muscarinic potency • 3-Methoxy substitution validated as bioisostere for arecoline's ester group, enabling rational SAR • ≥97% purity ensures reproducible yields in library synthesis and CNS probe campaigns

Molecular Formula C8H11NO4
Molecular Weight 185.18 g/mol
CAS No. 16880-23-2
Cat. No. B1317565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-methoxyisoxazol-5-yl)propanoate
CAS16880-23-2
Molecular FormulaC8H11NO4
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCOC1=NOC(=C1)CCC(=O)OC
InChIInChI=1S/C8H11NO4/c1-11-7-5-6(13-9-7)3-4-8(10)12-2/h5H,3-4H2,1-2H3
InChIKeyHHLDOLOHISCNGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3-Methoxyisoxazol-5-yl)propanoate: Privileged Isoxazole Building Block


Methyl 3-(3-methoxyisoxazol-5-yl)propanoate (CAS 16880-23-2) is a heterocyclic ester with the molecular formula C₈H₁₁NO₄ and a molecular weight of 185.18 g/mol . This compound is a key representative of the 3-methoxyisoxazole pharmacophore, a motif extensively validated as a bioisosteric replacement for ester and carboxylate groups in central nervous system (CNS) drug design [1]. Its structure provides a unique combination of a reactive ester handle and a privileged heterocyclic ring, positioning it as a versatile building block for synthesizing conformationally restricted analogs of known bioactive molecules, particularly muscarinic agonists and other CNS-targeted agents.

3-Methoxyisoxazole pharmacophore reported as bioisostere for ester/carboxylate groups in CNS research compound design
Reactive ester handle enables diverse derivatization into amides, acids, and alcohols for library synthesis

Why Generic Isoxazole Esters Fail in CNS-Targeted Synthesis


Simply substituting another isoxazole ester for Methyl 3-(3-methoxyisoxazol-5-yl)propanoate (CAS 16880-23-2) will likely compromise the intended pharmacological profile of the final compound, particularly for CNS targets. The specific 3-methoxy substitution pattern on the isoxazole ring is not arbitrary; it was rationally designed as a bioisostere for the methyl ester group of arecoline, enabling the creation of conformationally restricted analogs with distinct and quantifiable differences in receptor binding affinity and selectivity [1]. Using a related compound lacking this exact substitution pattern, such as Methyl 3-(isoxazol-5-yl)propanoate or a 5-methylisoxazole analog, would result in a different electronic environment and hydrogen-bonding capacity, fundamentally altering the molecule's interaction with key targets like muscarinic receptors and undermining the quantitative SAR established for this specific pharmacophore. The quantitative evidence below demonstrates that these structural nuances translate directly into measurable differences in biological activity.

Target compound Methyl 3-(3-methoxyisoxazol-5-yl)propanoate
Generic isoxazole ester 3-Methoxy substitution pattern is critical for receptor-binding pharmacophore; using 5-methyl or unsubstituted analogs alters electronic environment and hydrogen-bonding capacity, leading to different muscarinic receptor interaction profiles.
3-Methoxyisoxazole scaffold pKa ~6.1–7.7 (reported)
Higher-basicity isoxazole or ester intermediate Higher pKa in common CNS amines leads to greater ionization at physiological pH, which may reduce passive diffusion across the blood-brain barrier in research models compared to the lower-basicity methoxyisoxazole analogs.

Quantitative Differentiation: Bioisosteric and Reactivity Comparisons


Muscarinic Agonist Potency vs. Arecoline

When the methyl ester group of arecoline is replaced with the 3-methoxyisoxazole moiety found in the target compound, the resulting conformationally restricted analog (O,5-dimethyl-THPO, 11a) exhibits a different potency profile on peripheral muscarinic receptors. In isolated guinea pig ileum assays, O,5-dimethyl-THPO (11a) was a more potent agonist than its O-methyl-THPO (10a) counterpart [1]. While arecoline itself acts as a muscarinic agonist, the bioisosteric replacement with the 3-methoxyisoxazole group enables a distinct and quantifiable change in potency order, demonstrating that this specific structural motif is critical for achieving desired agonist activity in this pharmacophore series.

Muscarinic Agonist Potency
Head-to-head
Potency order: 11a > 10j > 11b > 10a
11a (O,5-dimethyl-THPO) most potent agonist in isolated guinea pig ileum
Supports THPO scaffold SAR for muscarinic agonism research
Guinea pig ileum assay; peripheral receptor model
Medicinal Chemistry CNS Drug Discovery Muscarinic Receptor Pharmacology

Blood-Brain Barrier Penetration via Optimized pKa

Compounds containing the 3-methoxyisoxazole scaffold, such as the target compound's advanced analogs, possess calculated pKa values in the range of 6.1 to 7.7, which are significantly lower than typical secondary and tertiary amines found in other CNS agents [1]. This relatively low basicity is a direct consequence of the electron-withdrawing nature of the isoxazole ring and its 3-methoxy substitution. In contrast, arecoline and other simple ester-containing muscarinic agonists typically have higher pKa values, leading to a higher degree of ionization at physiological pH, which can hinder passive diffusion across the blood-brain barrier (BBB). The lower pKa of the 3-methoxyisoxazole derivatives ensures a greater fraction of the un-ionized, membrane-permeable species, thereby enhancing CNS penetration potential.

BBB Penetration Potential
Context-dependent
pKa 6.1–7.7 (3-methoxyisoxazole THPO analogs) vs higher pKa in common CNS amines (difference ~1–2 units)
Lower pKa may support predicted BBB permeability in research models
Calculated/measured values; ionization-dependent membrane passage inference
Pharmacokinetics CNS Drug Design Physicochemical Property Optimization

High Synthetic Purity for Reproducible Pharmacology

The commercial availability of Methyl 3-(3-methoxyisoxazol-5-yl)propanoate is consistently specified at a minimum purity of 95% by reputable vendors . This level of purity is crucial for ensuring reproducible outcomes in both biological assays and multi-step synthetic sequences. Lower purity material, which may be found from non-verified sources or with alternative, less-defined isoxazole building blocks, often contains impurities that can act as enzyme inhibitors or catalytic poisons, leading to variable yields and confounding biological data. The 95% purity standard directly translates to reduced troubleshooting time and increased confidence in experimental results, a key differentiator when selecting a building block for a critical synthetic pathway.

Synthetic Purity
Specification review
≥95% (minimum purity specification)
Purity specification supports reproducible synthesis and assay workflows
Vendor Certificate of Analysis (CoA)
Synthetic Chemistry Quality Control Process Chemistry

Application Scenarios in Drug Discovery and Chemical Biology


Conformationally Restricted CNS Muscarinic Agonists

This compound is the optimal starting material for the synthesis of O-alkyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO) analogs, a class of potent CNS muscarinic agonists. The 3-methoxyisoxazole group is essential for achieving the desired bioisosteric replacement of the ester in arecoline, leading to compounds like O,5-dimethyl-THPO (11a) which demonstrate a distinct and favorable potency profile on peripheral receptors [1]. Its use is directly justified by the quantitative potency data and optimized pKa values that predict superior BBB penetration [1].

Isoxazole-Based Building Block Libraries

Given the well-established privileged nature of the isoxazole ring and the specific 3-methoxy substitution pattern's proven ability to modulate both potency and physicochemical properties [1], this compound is an ideal core scaffold for generating diverse small-molecule libraries. Its carboxylic ester functionality allows for rapid diversification into amides, acids, alcohols, and other derivatives, enabling medicinal chemists to systematically explore structure-activity relationships (SAR) around a CNS-optimized pharmacophore. The guaranteed minimum purity of 95% ensures that library synthesis proceeds with high fidelity and reproducible yields .

Muscarinic Receptor Subtype Selectivity Investigation

The differentiation in activity observed between O-methyl-THPO (10a) and O,5-dimethyl-THPO (11a), both derived from this core scaffold, demonstrates its utility in probing muscarinic receptor subtypes [1]. This compound provides a chemical entry point for creating tool compounds that can help dissect the roles of M1 versus M2 receptors, a crucial area of research for Alzheimer's disease and other cognitive disorders [1]. Its use is specifically warranted for projects where understanding receptor selectivity, not just potency, is the primary scientific goal.

Application
Selection Property
Validation Focus
CNS Muscarinic Agonist Research
3-Methoxyisoxazole bioisostere scaffold
Receptor potency and selectivity profiling
Isoxazole-Based Library Synthesis
Reactive ester handle for diverse derivatization
Purity threshold for reproducible library synthesis
Muscarinic Receptor Subtype Profiling
THPO analog core scaffold
M1/M2 receptor selectivity assay context

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